molecular formula C25H26NP B2771218 N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine CAS No. 321155-13-9

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

Cat. No.: B2771218
CAS No.: 321155-13-9
M. Wt: 371.464
InChI Key: CWYDMJZWNROFGL-LHLOQNFPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine typically involves the reaction between 2-(diphenylphosphino)benzaldehyde and cyclohexylamine. The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine undergoes various types of reactions, primarily serving as a ligand in cross-coupling reactions. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.

    Substitution: The compound is involved in substitution reactions, particularly in cross-coupling processes.

Common Reagents and Conditions

The common reagents and conditions used in reactions involving this compound include:

    Palladium catalysts: Often used in cross-coupling reactions.

    Solvents: Dichloromethane, toluene, and other organic solvents.

    Base: Potassium carbonate, sodium carbonate, or other bases to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific cross-coupling reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .

Scientific Research Applications

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate the cross-coupling reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that enhance the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct steric and electronic properties that enhance its effectiveness as a ligand in various cross-coupling reactions. Its ability to form stable complexes with metal centers and facilitate a wide range of catalytic processes sets it apart from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYDMJZWNROFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321155-13-9
Record name (NE)-N-{[2-(diphenylphosphanyl)phenyl]methylidene}cyclohexanamine
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